Calpain Inhibitor XII

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Inhibition of Calpains

Calpain Inhibitor XII, as the name suggests, is primarily investigated for its ability to inhibit calpains. Calpains are a family of calcium-dependent cysteine proteases involved in various cellular processes, including cell signaling, cytoskeletal remodeling, and apoptosis [National Institutes of Health, ]. Dysregulation of calpain activity has been implicated in several diseases, including neurodegenerative disorders, muscular dystrophies, and cataracts [Nature, ]. Studies have shown that Calpain Inhibitor XII effectively inhibits calpain activity, making it a valuable tool for researchers investigating the role of calpains in various diseases.

Antiviral Properties

Recent research suggests that Calpain Inhibitor XII may also possess antiviral properties. A study published in Cell Research demonstrated that Calpain Inhibitor XII effectively inhibited the replication of SARS-CoV-2, the virus responsible for COVID-19 [Cell Research, ]. The study suggests that Calpain Inhibitor XII targets the viral main protease, an essential enzyme for viral replication. This finding highlights the potential of Calpain Inhibitor XII as a therapeutic candidate for COVID-19 and other viral infections.

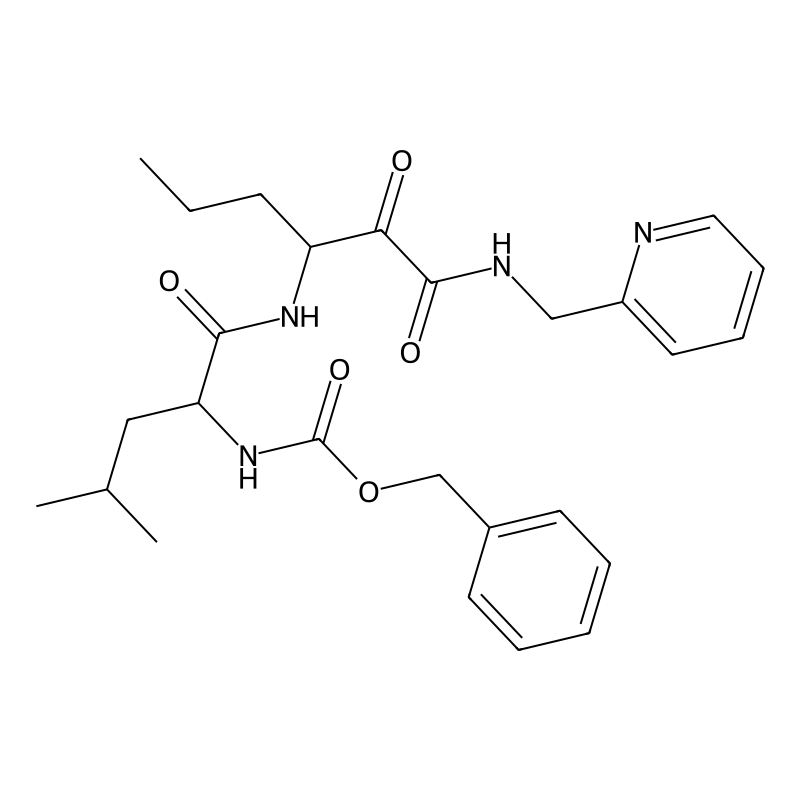

Calpain Inhibitor XII is a reversible and selective inhibitor primarily targeting calpain I (μ-calpain) with a binding affinity (Ki) of 19 nM, while showing lower affinity for calpain II (m-calpain), with a Ki of 120 nM . The molecular formula of Calpain Inhibitor XII is C26H34N4O5, with a molecular weight of approximately 482.6 g/mol . This compound is known for its role in research related to cellular processes influenced by calpain activity.

Calpain Inhibitor XII acts as a selective inhibitor of calpain I. Calpains are involved in various cellular processes, including cell signaling, apoptosis (programmed cell death), and cytoskeletal remodeling []. By inhibiting calpain activity, Calpain Inhibitor XII allows researchers to study the specific roles of calpain I in these processes.

Interestingly, recent research indicates that Calpain Inhibitor XII may also have antiviral properties. Studies have shown it can inhibit the replication of SARS-CoV-2, the virus that causes COVID-19, in cell culture []. This effect is likely due to its ability to target enzymes required by the virus for entry into host cells.

Calpain Inhibitor XII functions through the formation of a reversible bond with the active site of calpain enzymes. The compound is characterized as a dipeptidyl ketoamide, which allows it to effectively interfere with the proteolytic activity of calpain by mimicking the substrate . The mechanism involves the inhibition of calpain's ability to cleave specific substrates involved in cellular signaling and apoptosis.

Biologically, Calpain Inhibitor XII has been shown to have significant effects on various cellular processes. By inhibiting calpain activity, it can modulate pathways related to cell survival, differentiation, and apoptosis. Studies indicate that this compound can protect cells from calpain-mediated damage during stress conditions such as oxidative stress or excitotoxicity . Its selectivity for calpain I over calpain II makes it particularly valuable in distinguishing the roles of these two isoforms in biological systems.

The synthesis of Calpain Inhibitor XII typically involves multi-step organic reactions that include the formation of the ketoamide structure. While specific synthetic routes are proprietary to various manufacturers, common methods involve:

- Formation of amide bonds: Reacting appropriate amines with carboxylic acids or their derivatives.

- Ketoamide formation: Utilizing acylation techniques to introduce the keto group into the structure.

- Purification: Techniques such as chromatography are employed to isolate and purify the final product .

Calpain Inhibitor XII has several applications in biochemical research:

- Cellular studies: It is used to investigate the role of calpains in various cellular processes and diseases.

- Neuroprotection: Research indicates its potential in protecting neurons from damage associated with neurodegenerative diseases.

- Cancer research: The compound may help elucidate calpain's role in cancer cell proliferation and metastasis .

Interaction studies involving Calpain Inhibitor XII focus on its binding characteristics and effects on cellular signaling pathways. These studies often employ techniques such as:

- Fluorescence resonance energy transfer: To observe real-time interactions between the inhibitor and calpains.

- Western blotting: To assess changes in substrate cleavage following treatment with Calpain Inhibitor XII.

- Cell viability assays: To determine protective effects against calpain-induced cytotoxicity .

Several compounds exhibit similarities to Calpain Inhibitor XII in terms of their inhibitory effects on calpains or related proteases. Here are some notable examples:

| Compound Name | Molecular Formula | Selectivity | Binding Affinity (Ki) |

|---|---|---|---|

| Calpastatin | N/A | High for all calpains | N/A |

| Calpain Inhibitor I | C22H30N4O4 | Non-selective | 10 nM |

| Calpain Inhibitor II | C23H32N4O4 | Non-selective | 25 nM |

| N-Acetyl-Leu-Leu-Met | C12H16N2O3S | Selective for calpains | 30 nM |

Uniqueness of Calpain Inhibitor XII

Calpain Inhibitor XII stands out due to its high selectivity for calpain I over calpain II, which allows researchers to dissect the specific roles these isoforms play in various biological contexts. This selectivity can lead to more targeted therapeutic strategies when studying diseases linked to calpain dysregulation.

Target Specificity for Calpain Isoforms (I/μ-Calpain vs. II/m-Calpain)

Calpain Inhibitor XII demonstrates preferential selectivity for μ-calpain (calpain I) over m-calpain (calpain II), with inhibition constants (Ki) of 19 nM and 120 nM, respectively [1] [9]. This represents approximately 6.3-fold selectivity for the μ-calpain isoform, which is significant given the structural similarity between these two conventional calpains [10] [11].

The μ-calpain and m-calpain isoforms differ primarily in their calcium requirements for activation, with μ-calpain requiring micromolar calcium concentrations compared to the millimolar concentrations needed for m-calpain activation [12] [10]. These isoforms also exhibit distinct cellular distributions, with μ-calpain being predominantly localized in neuronal tissues while m-calpain is more broadly distributed in glial cells and other tissues [13] [11].

The selectivity of Calpain Inhibitor XII for μ-calpain may be attributed to subtle differences in the active site architecture between the two isoforms. Recent studies using isoform-specific knockdown strategies have revealed that μ-calpain and m-calpain perform distinct physiological functions, with μ-calpain being more involved in cell migration and neuronal signaling, while m-calpain plays roles in cellular differentiation and myogenesis [14] [15] [10].

Structure-activity relationship studies have confirmed that the selectivity profile observed for Calpain Inhibitor XII is consistent with its binding mode, where the pyridine moiety forms critical interactions that may be differentially accommodated by the two calpain isoforms [16] [17]. The requirement for specific stereochemistry in the α-ketoamide warhead also contributes to isoform selectivity, as demonstrated by the significantly reduced activity of stereoisomers [6] [18].

Dual Inhibition of Viral Proteases (SARS-CoV-2 Mpro) and Host Cathepsin L

One of the most remarkable characteristics of Calpain Inhibitor XII is its ability to simultaneously inhibit both the SARS-CoV-2 main protease (Mpro) and human cathepsin L, establishing it as a dual-target antiviral agent [5] [19] [20]. Against SARS-CoV-2 Mpro, the compound exhibits an IC50 of 0.45 ± 0.06 μM and a Ki of 0.13 ± 0.02 μM [3] [4]. More remarkably, it demonstrates potent inhibition of cathepsin L with an IC50 of 1.62 ± 0.33 nM [5] [19].

The dual inhibitory mechanism provides a comprehensive antiviral strategy by targeting both viral replication and viral entry pathways. The inhibition of SARS-CoV-2 Mpro disrupts viral polyprotein processing, which is essential for viral replication [4] [21]. Simultaneously, cathepsin L inhibition blocks viral entry by preventing spike protein activation in the endosomal pathway [22] [23].

Structural analysis reveals that Calpain Inhibitor XII adopts an unexpected inverted binding pose when complexed with SARS-CoV-2 Mpro (PDB: 6XFN) [3] [5] [24]. In this configuration, the P1' pyridine ring occupies the S1 pocket while the P1 norvaline side chain is positioned in the S1' pocket, creating a semi-helical conformation that wraps around the catalytic core [3] [25]. This binding mode is distinct from the extended conformations typically observed with peptidomimetic inhibitors [5] [24].

The compound demonstrates broad-spectrum coronavirus activity, with inhibitory activity against MERS-CoV Mpro (Ki = 1.32 μM), SARS-CoV Mpro (Ki = 0.14 μM), and HCoV-OC43 Mpro (Ki = 0.43 μM) [26]. Importantly, it shows no detectable inhibition against SARS-CoV-2 papain-like protease (PLpro) with IC50 values greater than 20 μM, indicating selectivity within the viral protease family [5] [19] [16].

Time-of-addition experiments have confirmed the dual mechanism of action, showing that Calpain Inhibitor XII inhibits both early viral entry stages (through cathepsin L inhibition) and later replication stages (through Mpro inhibition) [22] [27]. The compound's effectiveness in pseudovirus entry assays (IC50 = 5.28 ± 0.74 μM) further supports its role in blocking cathepsin L-mediated viral entry [22] [23].

Reversible Binding Kinetics and Selectivity Profiling

Calpain Inhibitor XII operates through a two-step reversible covalent inhibition mechanism characteristic of α-ketoamide inhibitors [7] [8] [6]. The first step involves reversible, non-covalent binding (prepositiong) that determines specificity through proper alignment of the electrophilic warhead [8]. The second step involves nucleophilic attack by the catalytic cysteine on the ketone carbonyl, forming a stable but reversible thiohemiketal adduct [6] [18].

The reversible nature of the covalent binding is demonstrated by the ability to recover enzyme activity upon removal of the inhibitor and by the two-step kinetic mechanism observed in progress curve analyses [4] [28] [6]. The α-ketoamide warhead forms a tetrahedral thiohemiketal adduct with Cys145 of SARS-CoV-2 Mpro, with the hydroxyl group of the adduct forming a critical hydrogen bond with the catalytic His41 [3] [5].

Notably, the crystal structure reveals that Calpain Inhibitor XII forms a thiohemiketal adduct with (R)-configuration at the tetrahedral center, which contrasts with the (S)-configuration typically observed for other α-ketoamide inhibitors [3] [5]. This unique stereochemistry may contribute to its distinct binding mode and selectivity profile.

Thermal shift binding assays demonstrate that Calpain Inhibitor XII significantly stabilizes SARS-CoV-2 Mpro against thermal denaturation, with a melting temperature shift (ΔTm) of +7.86°C [3] [4] [29]. This substantial protein stabilization indicates strong binding affinity and is directly correlated with enzymatic inhibition potency [29] [30].

The selectivity profiling reveals that Calpain Inhibitor XII exhibits approximately 39-fold selectivity for calpain over cathepsin B (IC50 = 750 nM) [1] [9]. This selectivity is crucial for minimizing off-target effects while maintaining therapeutic efficacy. The compound shows minimal cross-reactivity with serine or aspartate proteases, confirming its specificity for cysteine proteases [5] [19].

Structure-activity relationship studies have identified the pyridine moiety as essential for activity, as replacement with benzene (compound UAWJ257) results in significantly reduced inhibition (IC50 = 64.5 μM) [16]. The pyridine nitrogen forms a critical hydrogen bond with His163 in the SARS-CoV-2 Mpro active site, and this interaction is lost when replaced with benzene, leading to both reduced binding affinity and potential steric clashes [16] [31].

The kinetic parameters demonstrate that Calpain Inhibitor XII exhibits slow-binding kinetics, which is characteristic of the two-step mechanism where the initial binding equilibrium is followed by a slower covalent bond formation step [4] [28]. This kinetic behavior contributes to the compound's potency and duration of action, as the covalent adduct provides extended target engagement even at low inhibitor concentrations [7] [8].

The structural characterization of Calpain Inhibitor XII through X-ray crystallography has provided unprecedented insights into its mechanism of action, particularly through its complexation with the SARS-CoV-2 main protease. The crystal structure of the SARS-CoV-2 main protease in complex with Calpain Inhibitor XII was determined at a resolution of 1.70 Å in the C2 space group, with crystallographic statistics showing R-work and R-free values of 0.205 and 0.232, respectively [1] [2]. This high-resolution structure represents one of the most detailed structural analyses of this compound bound to a protease target.

The molecular formula C26H34N4O5 with a molecular weight of 482.6 g/mol establishes Calpain Inhibitor XII as a moderately sized peptidomimetic inhibitor containing a ketoamide warhead [3] [4] [5]. The systematic chemical name Z-L-Nva-CONH-CH2-2-Py reflects its dipeptidyl alpha-ketoamide structure, incorporating a norvaline residue and a pyridine-containing side chain [4] [6]. This structural composition positions the compound within the broader family of cysteine protease inhibitors that utilize electrophilic warheads for covalent enzyme modification.

The crystallographic analysis revealed that Calpain Inhibitor XII forms a covalent thiohemiketal adduct with the catalytic cysteine residue Cys145 of the main protease [1] [2] [7]. Significantly, this covalent modification adopts the R configuration, which distinguishes it from other alpha-ketoamide inhibitors that typically exhibit the S configuration [1] [2] [7]. This stereochemical difference has profound implications for the hydrogen-bonding network and overall binding geometry within the active site.

The crystal structure demonstrates that the compound occupies multiple subsites within the protease active site, with each region contributing to the overall binding affinity and specificity. The electron density maps clearly delineate the positioning of the inhibitor within the substrate-binding channel, providing detailed insights into the molecular recognition patterns that govern protease-inhibitor interactions [1] [2].

| Crystallographic Parameter | Value | Significance |

|---|---|---|

| Resolution | 1.70 Å | High-resolution structural detail |

| Space Group | C2 | Monoclinic crystal system |

| R-work/R-free | 0.205/0.232 | Excellent model quality |

| PDB ID | 6XFN | Publicly available structure |

| Configuration | R stereochemistry | Unique among ketoamide inhibitors |

Inverted Binding Pose in SARS-CoV-2 Main Protease Interaction

The most remarkable structural feature revealed by the crystallographic analysis is the unprecedented inverted binding pose adopted by Calpain Inhibitor XII within the SARS-CoV-2 main protease active site [1] [2] [8]. This atypical binding mode represents a significant departure from the canonical extended conformations observed for conventional peptidomimetic inhibitors, including other alpha-ketoamide compounds.

In the inverted binding configuration, Calpain Inhibitor XII assumes a semi-helical conformation that wraps around the catalytic core of the protease [1] [2] [7]. The most striking aspect of this binding mode is the placement of the P1′ pyridine ring in the S1 pocket, while the P1 norvaline side chain occupies the S1′ site [1] [2] [7]. This represents a complete reversal of the expected binding orientation based on the compound's chemical structure and established protease-substrate recognition principles.

The P2 leucine side chain projects outward toward the solvent region near the TSEDMLN loop (residues 45-51), while the terminal carboxybenzyl group curls back toward the S1 site, creating a compact binding arrangement [1] [2] [7]. This unique geometry forces conformational adjustments in the protease structure, including the upward displacement of Asn142 and the formation of a water-mediated hydrogen bond with Glu166 [1] [2] [7].

The inverted binding pose has significant implications for structure-activity relationships and inhibitor design. The pyridine nitrogen forms a critical hydrogen bond with His163 in the S1 pocket, which has been demonstrated to be essential for inhibitory activity [1] [2] [7]. Structure-activity relationship studies confirm that replacement of the pyridine ring with benzene results in a dramatic loss of inhibitory potency, with the IC50 value increasing from 0.45 μM to 64.5 μM [8].

| Binding Feature | Standard Pose | Inverted Pose (Calpain Inhibitor XII) |

|---|---|---|

| P1 Position | S1 pocket | S1′ site |

| P1′ Position | S1′ site | S1 pocket |

| Overall Conformation | Extended | Semi-helical |

| Key Interaction | P1-S1 specificity | P1′ pyridine-His163 |

| Thiohemiketal Config. | S configuration | R configuration |

Hydrogen-Bonding Networks and Active-Site Conformational Dynamics

The inverted binding pose of Calpain Inhibitor XII fundamentally alters the hydrogen-bonding network within the protease active site, creating a distinct pattern of intermolecular interactions compared to canonical inhibitors [1] [7] [9]. The unique positioning of functional groups results in a complex array of hydrogen bonds that stabilize the inhibitor-enzyme complex and contribute to the observed binding affinity.

The thiohemiketal hydroxyl group, formed through covalent modification of Cys145, establishes a short hydrogen bond of 2.5 Å with the catalytic His41 [1] [7] [9]. This interaction is fundamental to the inhibitory mechanism and represents the primary contact between the electrophilic warhead and the catalytic machinery. Additionally, the hydroxyl group forms two weaker hydrogen bonds of 3.3 Å with the main chain carbonyl of His164 and a water molecule positioned in the central channel between the S1 and S2 pockets [1] [7] [9].

The ketoamide amide oxygen establishes three critical hydrogen bonds within the oxyanion hole, with distances of 2.9, 3.2, and 3.1 Å to the backbone amide groups of Gly143, Ser144, and Cys145, respectively [1] [7] [9]. These interactions are essential for stabilizing the tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis. The amide nitrogen forms an additional hydrogen bond of 3.1 Å with the main chain carbonyl of His164, contributing to backbone recognition and binding specificity [1] [7] [9].

The conformational dynamics of the active site are significantly influenced by the inverted binding mode, with molecular dynamics simulations revealing altered flexibility patterns compared to canonical inhibitor complexes [7] [10]. The TSEDMLN loop exhibits increased conformational variability, which may contribute to the accommodation of the unusual binding geometry. The S1 and S2 subsites demonstrate adaptive conformational changes that optimize the binding interface for the inverted inhibitor orientation [7] [10].

| Hydrogen Bond | Donor | Acceptor | Distance (Å) | Functional Role |

|---|---|---|---|---|

| Catalytic | Thiohemiketal OH | His41 | 2.5 | Primary catalytic interaction |

| Oxyanion Hole 1 | Gly143 NH | Ketoamide O | 2.9 | Transition state stabilization |

| Oxyanion Hole 2 | Ser144 NH | Ketoamide O | 3.2 | Transition state stabilization |

| Oxyanion Hole 3 | Cys145 NH | Ketoamide O | 3.1 | Transition state stabilization |

| Backbone | Ketoamide N | His164 CO | 3.1 | Backbone recognition |

| S1 Specificity | Pyridine N | His163 | Variable | Specificity determinant |

| Secondary 1 | Thiohemiketal OH | His164 CO | 3.3 | Additional stabilization |

| Secondary 2 | Thiohemiketal OH | Water | 3.3 | Hydration network |

The computational analysis of conformational dynamics reveals that the inverted binding pose induces localized conformational changes that propagate through the active site architecture [7] [10]. These dynamic effects contribute to the thermodynamic stability of the complex and influence the kinetics of inhibitor binding and dissociation. The unique binding mode provides valuable insights for the rational design of next-generation protease inhibitors that exploit alternative binding geometries to achieve enhanced potency and selectivity.